molecular formula C8H11NO2 B1365201 4-(2-Oxocyclopentyl)azetidin-2-one CAS No. 426260-25-5

4-(2-Oxocyclopentyl)azetidin-2-one

Cat. No.: B1365201
CAS No.: 426260-25-5
M. Wt: 153.18 g/mol
InChI Key: UQTMIWRFRMTKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxocyclopentyl)azetidin-2-one is a synthetic azetidin-2-one derivative, a class of compounds more commonly known as β-lactams. The azetidin-2-one ring is a four-membered cyclic amide that is a fundamental structural motif in life-saving antibiotics such as penicillin and cephalosporin . Beyond their renowned antibacterial properties, β-lactam scaffolds have been extensively exploited to develop new chemical entities with a diverse range of biological activities . This includes applications as cholesterol absorption inhibitors (e.g., Ezetimibe), as well as compounds exhibiting antiproliferative, antitubercular, anti-inflammatory, and analgesic activities . The 2-oxocyclopentyl substituent on the core ring system may confer unique steric and electronic properties, making this compound a valuable intermediate for medicinal chemistry and drug discovery programs. It can serve as a key precursor in the synthesis of more complex molecules targeting various disease pathways. Furthermore, azetidin-2-ones are useful synthetic intermediates for the preparation of other pharmacologically important building blocks like β-amino acids and β-amino alcohols . This product is intended for research purposes as a chemical reference standard or building block in the development of novel therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-oxocyclopentyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-7-3-1-2-5(7)6-4-8(11)9-6/h5-6H,1-4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTMIWRFRMTKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 2 Oxocyclopentyl Azetidin 2 One and Analogous Azetidin 2 One Systems

Stereoselective Approaches to Azetidin-2-one (B1220530) Ring Construction

The control of stereochemistry during the formation of the azetidin-2-one ring is paramount, as the biological activity of β-lactam compounds is often dependent on the specific arrangement of substituents. wikipedia.org Numerous stereoselective strategies have been developed to address this challenge, broadly categorized into methods that utilize chiral auxiliaries, chiral catalysts, or substrate-induced diastereoselectivity. nih.govnih.gov These approaches aim to control the formation of up to two new stereocenters in the β-lactam core. nih.govacs.org

Key strategies for stereoselective β-lactam synthesis include:

The Staudinger Cycloaddition: A [2+2] cycloaddition between a ketene (B1206846) and an imine, which is one of the most versatile methods for β-lactam synthesis. wikipedia.orgmdpi.com

Cascade and Multicomponent Reactions: These reactions form the β-lactam ring in a single pot from multiple starting materials, offering high efficiency. vapourtec.comfrontiersin.org

Metal-Catalyzed Syntheses: Utilizing transition metals to catalyze ring formation, often enabling asymmetric transformations. rsc.orgresearchgate.net

Base-Promoted Cyclizations: Intramolecular ring closure of acyclic precursors to form the β-lactam scaffold. rsc.orgnih.gov

Modern Staudinger Cycloaddition Variants for β-Lactam Synthesis

Discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains a cornerstone of β-lactam synthesis. wikipedia.orgwikipedia.org Modern advancements have focused on overcoming the limitations of the original reaction, particularly in controlling stereoselectivity and expanding substrate scope. Ketenes are highly reactive and often generated in situ from precursors like acyl chlorides in the presence of a tertiary amine, or via the Wolff rearrangement of α-diazoketones. nih.govorganic-chemistry.org

Recent progress includes the development of catalytic, asymmetric versions of the Staudinger reaction. nih.govresearchgate.net These methods often employ chiral nucleophilic catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) or N-heterocyclic carbenes (NHCs), which can induce high levels of enantioselectivity. nih.govnih.govnih.gov Another strategy involves the "umpolung" or reversal of polarity of the ketene using a nucleophilic catalyst, which then reacts with an electrophilic imine. organic-chemistry.orgnih.gov This catalytic approach allows for the use of a wide array of imines and ketenes, providing access to a diverse range of β-lactams with high stereocontrol. nih.govnih.gov

For instance, the use of bifunctional catalysts, which combine a chiral nucleophile with an achiral Lewis acid, has been shown to effectively promote the reaction between ketenes and imines, yielding optically enriched β-lactams in high yields. nih.gov

The Staudinger cycloaddition is not a concerted pericyclic reaction, which would be thermally forbidden. nih.gov Instead, it proceeds through a stepwise mechanism involving a zwitterionic intermediate. nih.govacs.orgnih.govbenthamdirect.comrsc.org The reaction is initiated by the nucleophilic attack of the imine nitrogen on the central sp-hybridized carbon of the ketene. wikipedia.orgrsc.org This step forms a zwitterionic intermediate which then undergoes a conrotatory 4π-electron electrocyclization to form the four-membered β-lactam ring. nih.govacs.orgnih.gov

The stereochemical outcome of the Staudinger reaction is determined by a complex interplay of factors:

Imine Geometry: As a general rule, (E)-imines tend to yield cis-β-lactams, while (Z)-imines produce trans-β-lactams. wikipedia.orgnih.govacs.org This is a consequence of the preferred approach of the reactants and the subsequent electrocyclization.

Electronic Effects: The electronic nature of the substituents on both the ketene and the imine plays a crucial role. wikipedia.orgorganic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the ring-closure step, favoring the formation of cis-β-lactams. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, which can allow for isomerization of the intermediate, often leading to the more thermodynamically stable trans-β-lactam. organic-chemistry.org

Reaction Conditions: Solvents and additives can influence the stereoselectivity. researchgate.net Isomerization of the starting imine or the zwitterionic intermediate can occur under certain conditions, affecting the final cis/trans ratio. nih.govacs.orgnih.gov

Computational and experimental studies have confirmed that the stereochemistry is often determined by the relative rates of cyclization versus isomerization of the zwitterionic intermediate. nih.gov The torquoelectronic effects of the substituents on the imine also play a significant role in the conrotatory ring-closure step. nih.govacs.orgnih.gov

Cascade and Multicomponent Reactions for Azetidin-2-one Ring Formation

Cascade and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like azetidin-2-ones from simple precursors in a single operation. vapourtec.com These processes minimize waste and reduce the number of purification steps, aligning with the principles of green chemistry.

A notable example is the Kinugasa reaction, a copper-catalyzed reaction between a terminal alkyne and a nitrone to form a β-lactam. rsc.orgresearchgate.net This reaction proceeds through a cascade process involving a 1,3-dipolar cycloaddition followed by a rearrangement. mdpi.comresearchgate.net Aqueous micellar systems have been shown to accelerate multicomponent Kinugasa reactions. frontiersin.org

Another approach involves a three-component Staudinger reaction, where an aldehyde, an amine, and a diazoketone are combined in a one-pot synthesis. vapourtec.com The imine is first generated in situ from the aldehyde and amine. Subsequent photochemical Wolff rearrangement of the diazoketone generates the ketene, which then undergoes a [2+2] cycloaddition with the imine to yield the β-lactam. vapourtec.com Palladium-catalyzed multicomponent synthesis from imines, acid chlorides, and carbon monoxide has also been developed, providing a modular route to 3-amido-substituted β-lactams. acs.org

Metal-Catalyzed Strategies in Azetidin-2-one Synthesis

Metal catalysis offers a powerful and versatile platform for the synthesis of azetidin-2-ones, providing access to reaction pathways that are not feasible under thermal conditions. rsc.org Various transition metals, including palladium, rhodium, copper, and gold, have been employed to catalyze the formation of the β-lactam ring. rsc.orgnih.govnih.gov

Examples of metal-catalyzed β-lactam syntheses include:

Palladium-catalyzed carbonylative cycloaddition: This method can produce trans-β-lactams from alkylarenes and aldimines with carbon monoxide. rsc.org

Copper-catalyzed Kinugasa reaction: As mentioned earlier, this reaction couples terminal alkynes and nitrones to afford β-lactams. rsc.orgresearchgate.net It has been utilized in asymmetric syntheses, including the formation of spirocyclic β-lactams. rsc.org

Rhodium-catalyzed cascade reactions: Rhodium catalysts can facilitate the diastereoselective synthesis of cis-β-lactams from N-hydroxyanilines, enynones, and diazo compounds. rsc.org

Gold-catalyzed oxidative cyclization: Chiral N-propargylsulfonamides can be converted into chiral azetidin-3-ones (a structural isomer of β-lactams) via gold-catalyzed intermolecular oxidation of the alkyne, which generates a reactive α-oxo gold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov

These metal-catalyzed methods often exhibit high levels of chemo-, regio-, and stereoselectivity, making them highly valuable tools for modern organic synthesis.

A key advantage of transition metal catalysis is the ability to achieve high levels of enantioselectivity through the use of chiral ligands. nih.gov The metal center, coordinated to a chiral ligand, creates a chiral environment that can effectively control the stereochemical outcome of the reaction.

Several successful asymmetric metal-catalyzed β-lactam syntheses have been reported:

Palladium-catalyzed intramolecular C(sp³)–H amidation: Chiral β-lactams have been synthesized via asymmetric amidation of quinoline-functionalized amides using a palladium catalyst and a chiral BINOL-derived ligand. rsc.org

Copper-catalyzed enantioconvergent cross-coupling: This method allows for the asymmetric synthesis of alkyne-functionalized β-lactams from racemic α-bromo β-lactams and terminal alkynes, using a copper catalyst with a chiral N,N,N-ligand. rsc.org

Dual Copper/Iridium-catalyzed synthesis: A synergistic bimetallic system has been used for the asymmetric synthesis of allyl-functionalized β-lactams with three contiguous stereocenters from alkynes, nitrones, and allylic electrophiles. rsc.org

Rhodium-catalyzed C-C activation: An enantioselective synthesis of γ-lactams (a five-membered ring analogue) with β-quaternary centers has been achieved through a rhodium-catalyzed C-C bond activation and sulfonyl radical migration cascade. nih.gov While not a direct β-lactam synthesis, this highlights the power of transition metal catalysis in constructing complex chiral lactam systems.

Table 1: Examples of Asymmetric Transition Metal-Catalyzed Lactam Syntheses

Catalyst/SystemReaction TypeProduct TypeEnantioselectivity (ee)Reference
PdCl₂(PhCN)₂ / Chiral Fluorinated BINOLIntramolecular C(sp³)–H Amidationβ-LactamsUp to 92% rsc.org
CuTc / Chiral N,N,N-LigandEnantioconvergent C(sp³)–C(sp) Cross-CouplingAlkyne-functionalized β-LactamsUp to 90% rsc.org
Dual Copper/Iridium CatalysisAllylation of Alkynes/NitronesAllyl-functionalized β-LactamsHigh rsc.org
Rh-catalystC-C Activation / Radical Migrationγ-Lactams with β-quaternary center90-99% nih.gov

Base-Promoted Cyclization Methodologies for β-Lactam Scaffolds

Intramolecular cyclization of suitably functionalized acyclic precursors is a fundamental strategy for the formation of β-lactam rings. acs.org These reactions typically involve the formation of a carbon-nitrogen bond via nucleophilic attack of a nitrogen-containing group on an electrophilic carbon center.

A common method is the base-promoted cyclization of β-halo amides or related substrates. The base deprotonates the amide N-H, generating an amide anion that displaces an adjacent leaving group (like a halide) in an intramolecular SN2 reaction to form the four-membered ring. Another classic approach is the cyclization of β-amino acids.

More recently, sophisticated base-promoted cyclizations have been developed. For example, the diastereoselective cyclization of interlocked fumaramides within a nih.govrotaxane structure has been achieved using cesium hydroxide (B78521) (CsOH) as a base. nih.govresearchgate.net In this system, the mechanical bond of the rotaxane plays a crucial role in controlling the stereochemical outcome of the cyclization, leading to the formation of trans-β-lactams with high diastereoselectivity. nih.govresearchgate.net The macrocyclic component of the rotaxane acts as both an activating element and a stereodirecting group. researchgate.net This methodology has been extended to the enantioselective synthesis of β-lactams by using a chiral macrocycle, demonstrating effective transfer of chirality from the macrocycle to the newly formed β-lactam. rsc.org

Chemoenzymatic and Biocatalytic Routes for Stereoselective Lactam Assembly

The convergence of enzymatic catalysis and organic synthesis offers powerful tools for constructing chiral molecules with high precision. Chemoenzymatic and biocatalytic methods are increasingly employed for the stereoselective synthesis of azetidin-2-one derivatives, addressing the critical challenge of controlling stereocenters within the lactam core. researchgate.netnih.gov

The inherent chirality and high selectivity of enzymes allow them to catalyze reactions at specific sites and with predictable stereochemical outcomes, often under mild conditions. researchgate.net In the context of β-lactam synthesis, enzymes such as lipases, proteases, and esterases are primarily used for the kinetic resolution of racemic mixtures of azetidinone precursors or intermediates. For instance, a racemic ester of a 4-substituted azetidin-2-one can be subjected to enzymatic hydrolysis, where one enantiomer is selectively converted to the corresponding carboxylic acid, allowing for the separation of the unreacted enantiomerically pure ester.

Furthermore, biocatalysis can be integrated into multi-step synthetic sequences. A notable strategy involves the use of monooxygenases, like cytochrome P450s, for the regio- and diastereoselective hydroxylation of amino acid precursors. nih.gov This approach was successfully used in the synthesis of the complex amino acid 4,5-dihydroxy-L-isoleucine, a key fragment of α-amanitin, showcasing the potential for enzymes to create challenging stereocenters that can later be incorporated into larger structures. nih.govchemrxiv.org Similarly, flavin-dependent monooxygenases (FDMOs) have been developed for the asymmetric oxidation of indole (B1671886) substrates to 3-hydroxyindolenines, demonstrating the power of biocatalysts to handle reactive intermediates selectively. nih.gov Such enzymatic methods could be envisioned for the stereoselective oxidation of a precursor to install the desired chirality on the cyclopentyl ring or the azetidinone core.

One-pot sequential chemoenzymatic methods are also gaining prominence. These processes combine chemical reactions with biocatalytic steps in a single vessel, improving efficiency and reducing waste. nih.gov An example is the conversion of amides to enantiomerically enriched alcohols through a sequence of a metal-catalyzed coupling followed by an asymmetric biocatalytic reduction. nih.gov This principle could be adapted for the synthesis of 4-(2-Oxocyclopentyl)azetidin-2-one by combining a chemical ring formation with an enzymatic reduction of the cyclopentyl ketone to a specific stereoisomer.

Enzyme ClassApplication in Lactam SynthesisExample Reaction
Lipases/Esterases Kinetic resolution of racemic azetidinone esters or alcohols.Selective hydrolysis of one enantiomer of a racemic β-lactam ester.
Proteases Amidases for enantioselective hydrolysis of the β-lactam ring.Enantioselective ring-opening of a racemic azetidin-2-one.
Oxidoreductases Asymmetric reduction of ketones or oxidation of alcohols.Stereoselective reduction of the ketone on the 2-oxocyclopentyl moiety.
Monooxygenases Regio- and stereoselective C-H oxidation of precursors.Hydroxylation of an isoleucine precursor to install key stereocenters. nih.gov

Asymmetric Synthesis Methodologies for Chiral Azetidin-2-one Derivatives

Asymmetric synthesis is fundamental to producing enantiomerically pure β-lactams, as biological activity is often confined to a single stereoisomer. youtube.com Methodologies to achieve this can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled approaches. iipseries.org

Chiral Pool Synthesis: This "first-generation" method utilizes readily available, enantiomerically pure starting materials, such as amino acids or sugars, where the inherent chirality of the substrate directs the stereochemical outcome of subsequent reactions. iipseries.org For example, a chiral amino acid could be elaborated to form the backbone of the azetidinone, ensuring the stereochemistry at C3 is pre-defined.

Chiral Auxiliary Approach: A powerful strategy involves the temporary attachment of a chiral auxiliary to an achiral substrate. The auxiliary guides the stereoselectivity of a key bond-forming reaction, such as the Staudinger cycloaddition, and is subsequently removed. This method allows for the production of either enantiomer of the product by simply choosing the corresponding enantiomer of the auxiliary.

Catalyst-Controlled Asymmetric Synthesis: This is a highly efficient approach where a small amount of a chiral catalyst creates a chiral environment for the reaction, generating a large quantity of enantiomerically enriched product. iipseries.org This can involve organocatalysis or transition-metal catalysis. For instance, chiral N,N'-dioxide cobalt(II) complexes have been used for asymmetric nih.govmdpi.com-sigmatropic rearrangements of allylic selenides to create quaternary C-Se stereocenters, a testament to the power of chiral catalysts in complex transformations. nih.gov In the context of azetidinone synthesis, chiral Lewis acids can catalyze the [2+2] cycloaddition of imines and ketenes, controlling the facial selectivity of the approach of the reactants and thus the stereochemistry of the resulting β-lactam. nih.gov

Asymmetric StrategyDescriptionKey Features
Chiral Pool Utilizes enantiopure starting materials from nature.Stereochemistry is predetermined by the starting material. iipseries.org
Chiral Auxiliary A recoverable chiral molecule is temporarily attached to the substrate.Directs the stereochemical outcome of a key reaction; both product enantiomers are accessible.
Chiral Catalyst A substoichiometric amount of a chiral catalyst is used.High efficiency and atom economy; includes metal complexes and organocatalysts. iipseries.orgnih.gov
Biocatalysis Employs enzymes for stereoselective transformations.High selectivity under mild conditions; used for resolution or asymmetric synthesis. researchgate.net

Strategies for Incorporating the 2-Oxocyclopentyl Moiety into Azetidin-2-one Structures

Attaching the 2-oxocyclopentyl group to the azetidin-2-one ring can be achieved either by forming the β-lactam ring on a cyclopentyl-containing precursor or by adding the cyclopentyl group to a pre-existing β-lactam.

Ring Expansion and Contraction Strategies Involving Cyclopentyl and Azetidinone Scaffolds

The synthesis of four-membered rings through the expansion or contraction of other ring systems is a well-established, albeit less common, strategy. magtech.com.cn Ring expansion of three-membered heterocycles, such as aziridines, can yield azetidines. nih.govmagtech.com.cn Conversely, ring contraction of five-membered rings like pyrrolidinones has been reported to form azetidines. rsc.org

A hypothetical ring contraction route to this compound could involve a suitably substituted pyrrolidinone derivative. For example, a Favorskii-type rearrangement of a 2-(halomethyl)-pyrrolidinone bearing the cyclopentyl moiety at the appropriate position could potentially lead to the formation of the four-membered azetidinone ring. While direct examples for the target molecule are scarce, the principles of these rearrangements offer a potential, non-classical synthetic pathway. Ring expansion of azetidines to form larger rings like pyrrolidines is also known, highlighting the versatile reactivity of these strained systems. researchgate.netresearchgate.net

Functionalization of Azetidin-2-ones at the C4 Position

A highly versatile and direct method for synthesizing C4-substituted azetidin-2-ones involves the nucleophilic substitution of a leaving group at the C4 position of a pre-formed β-lactam ring. lookchem.com A common and commercially available starting material for this approach is 4-acetoxyazetidin-2-one. researchgate.net

The functionalization of 4-acetoxy-β-lactams at the C4 position is a key step in the synthesis of many carbapenem (B1253116) antibiotics. researchgate.net In this reaction, the acetoxy group serves as a good leaving group, allowing for its displacement by a variety of nucleophiles. To synthesize this compound, a nucleophilic form of the 2-oxocyclopentyl moiety is required. This could be achieved by generating the enolate of cyclopentanone (B42830) using a suitable base, such as lithium diisopropylamide (LDA), which can then attack the C4 position of the azetidinone. The reaction can also be mediated by Lewis acids, which activate the C4 position towards nucleophilic attack. researchgate.net

This strategy offers significant flexibility, as various substituents can be introduced at the C1, C3, and C4 positions by choosing the appropriately substituted starting azetidinone and nucleophile.

C4 Leaving GroupNucleophile SourceConditions
Acetoxy (-OAc)Enolates, organocuprates, silyl (B83357) enol ethersBase or Lewis acid catalysis researchgate.net
Halogen (-Cl, -Br)Organometallic reagents (e.g., Grignard, organozinc)Transition metal catalysis (e.g., Pd, Cu)
Sulfonate (-OTs, -OMs)Carbon nucleophilesBasic conditions

Targeted Cycloaddition Reactions in the Formation of Substituted Azetidin-2-ones

The [2+2] cycloaddition between a ketene and an imine, known as the Staudinger synthesis, remains one of the most general and widely used methods for constructing the azetidin-2-one ring. mdpi.com The reaction's utility lies in its convergence and the ability to control the substitution pattern by selecting the appropriate ketene and imine partners. sciencescholar.us

To synthesize this compound via this route, one of the reactants must contain the 2-oxocyclopentyl group. Two primary disconnections are possible:

Reaction of a (2-oxocyclopentyl)-substituted ketene with an imine: The required ketene can be generated in situ from a corresponding acyl chloride (e.g., (2-oxocyclopentyl)acetyl chloride) in the presence of a tertiary amine like triethylamine.

Reaction of a ketene with a (2-oxocyclopentyl)-substituted imine: An imine derived from the condensation of an amine and 2-formylcyclopentanone (or a protected version) could be reacted with a suitable ketene, such as the ketene derived from chloroacetyl chloride. mdpi.com

The stereochemical outcome of the Staudinger reaction typically favors the formation of the cis-substituted β-lactam, although this can be influenced by the nature of the substituents, solvent, and reaction temperature.

Beyond the Staudinger synthesis, photochemical [2+2] cycloadditions (Aza Paternò-Büchi reaction) between alkenes and imines offer an alternative route to azetidines, which can then be oxidized to the corresponding azetidin-2-one. magtech.com.cnrsc.orgnih.gov These reactions proceed through different mechanisms than thermal cycloadditions and can provide access to different stereoisomers. fiveable.meyoutube.com

Emerging Synthetic Routes for Azetidin-2-one Derivatives

The field of heterocycle synthesis is continually evolving, with new methods emerging that promise greater efficiency, selectivity, and sustainability. nih.gov For azetidin-2-ones, several new strategies are under investigation.

One area of growing interest is the use of unsaturated four-membered N-heterocycles, such as 1- and 2-azetines, as reactive intermediates. nih.govresearchgate.net These strained rings can be accessed through novel methods like copper-catalyzed [3+1] cycloadditions and can be further functionalized to produce saturated azetidines or ring-opened to form valuable amino acid derivatives. nih.gov

The development of hybrid molecules, where the azetidinone core is linked to another bioactive heterocycle like an azole, is a promising strategy in drug discovery. nih.gov These conjugates are often synthesized using efficient methods like click chemistry or multicomponent reactions, aiming to create synergistic biological effects. nih.gov

Furthermore, modern catalytic methods are being applied to β-lactam synthesis. This includes photoredox-catalyzed reactions that can proceed under mild conditions and enable novel transformations. nih.gov The direct C-H functionalization of pre-existing azetidinone scaffolds also represents a powerful and atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials, though selective C-H activation remains a significant challenge. nih.gov

Lewis Acid Mediated Transformations in Azetidinone Chemistry

Lewis acids play a pivotal role in the functionalization of the azetidin-2-one ring system. They can activate the β-lactam, facilitating a range of chemical transformations that would otherwise be challenging. The interaction of a Lewis acid with the carbonyl oxygen or the nitrogen atom of the lactam ring enhances the electrophilicity of the system, making it more susceptible to nucleophilic attack or rearrangement reactions.

One significant application of Lewis acids in this context is the stereoselective functionalization at the C3 and C4 positions of the azetidinone ring. For instance, Lewis acids such as tin(IV) chloride (SnCl₄) have been successfully employed to promote the allylation of 3α-chloro-3-phenylthioazetidin-2-ones with allyltrimethylsilane, yielding 3α-allyl-3-phenylthioazetidin-2-ones in excellent yields. researchgate.net This C3-allylation is remarkably facile and stereoselective. researchgate.net Similarly, Lewis acids can mediate the reaction of β-lactam carbocation equivalents with active aromatic nucleophiles, leading to C3-substituted β-lactams. researchgate.net The stereospecificity of these reactions is often rationalized by the formation of an intermediate complex with the Lewis acid that directs the nucleophilic attack. researchgate.net

Furthermore, the synthesis of 4-alkylideneazetidin-2-ones has been achieved through a novel Lewis acid-mediated reaction of acyldiazo compounds with 4-acetoxyazetidin-2-ones. researchgate.net This method allows for the introduction of a C4-substituent with excellent Z-diastereoselection of the resulting double bond, a feature driven by the formation of an intramolecular hydrogen bond. researchgate.net The choice of Lewis acid can influence the stereochemical outcome of such reactions. researchgate.net While specific examples detailing the direct synthesis of this compound using this method are not prevalent in the reviewed literature, the principles underlying these transformations provide a clear pathway for such a synthesis, likely involving the reaction of a suitable cyclopentyl-containing nucleophile with an activated 4-substituted azetidinone.

Lewis AcidAzetidinone SubstrateReactant/NucleophileProduct TypeKey FindingReference
TiCl₄Cyclic KetonesAlkyl AzidesSchmidt-like insertion productsPromotes Schmidt-like insertion reactions in cyclic ketones. organic-chemistry.org
SnCl₄3α-chloro-3-phenylthioazetidin-2-onesAllyltrimethylsilane3α-allyl-3-phenylthioazetidin-2-onesFacilitates facile and stereoselective C3-allylation. researchgate.net
Various4-acetoxyazetidin-2-onesAcyldiazo Compounds4-alkylideneazetidin-2-onesAchieves excellent Z-diastereoselection at the C4-position. researchgate.net
Rh₂ (OAc)₄α-diazo-β-hydroxy esters-β-keto estersCatalyzes the transformation of α-diazo-β-hydroxy esters. researchgate.net

Aza-Michael Addition Approaches for Azetidine (B1206935) and Azetidinone Derivatives

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful and atom-economical method for constructing carbon-nitrogen bonds. mdpi.com This strategy has been widely applied in the synthesis of various nitrogen-containing heterocyclic compounds, including derivatives of azetidine and azetidinone. mdpi.combohrium.com

In the context of synthesizing substituted azetidinones, the aza-Michael addition can be employed to introduce functional groups onto a pre-existing azetidine or azetidinone scaffold. For example, a simple and efficient synthetic route for preparing new heterocyclic amino acid derivatives containing an azetidine ring involves the aza-Michael addition of various NH-heterocycles to a methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.combohrium.com This reaction proceeds by the addition of nucleophiles like pyrazole, imidazole, or piperidine (B6355638) to the activated double bond of the azetidinylidene acetate. mdpi.com The reaction conditions, such as the choice of base (e.g., DBU) and solvent, can be optimized to achieve high yields of the desired 3-substituted azetidine adducts. mdpi.com

While this approach directly modifies the azetidine ring itself, the principles can be extended to the synthesis of 4-substituted azetidin-2-ones. A plausible synthetic route towards this compound could involve the conjugate addition of an azetidin-2-one nucleophile (or a synthetic equivalent) to cyclopent-2-en-1-one. This would establish the crucial carbon-carbon bond at the C4 position of the β-lactam ring. The success of such a reaction would depend on the nucleophilicity of the azetidinone species and the reaction conditions employed to facilitate the Michael addition.

Nitrogen NucleophileMichael AcceptorCatalyst/ConditionsProduct TypeYieldReference
1H-pyrazoleMethyl 2-(N-Boc-azetidin-3-ylidene)acetateDBU, Acetonitrile, 16h3-(Pyrazol-1-yl)azetidine adduct83% mdpi.com
4-Bromo-1H-pyrazoleMethyl 2-(N-Boc-azetidin-3-ylidene)acetateDBU, Acetonitrile, 16h3-(4-Bromopyrazol-1-yl)azetidine adduct82% mdpi.com
1H-ImidazoleMethyl 2-(N-Boc-azetidin-3-ylidene)acetateDBU, AcetonitrileAzetidine-imidazole adduct53% mdpi.com
PiperidineMethyl 2-(N-Boc-azetidin-3-ylidene)acetateDBU, Acetonitrile, 4h1-(Azetidin-3-yl)piperidine75% mdpi.com
4-HydroxypiperidineMethyl 2-(N-Boc-azetidin-3-ylidene)acetateDBU, Acetonitrile3-(4-Hydroxypiperidin-1-yl)azetidine75% mdpi.com

Microwave-Assisted Synthesis Protocols for β-Lactam Systems

The application of microwave irradiation to organic synthesis has emerged as a highly efficient technique, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. derpharmachemica.comnih.govacs.org The synthesis of β-lactam systems has significantly benefited from these "microwave-induced organic reaction enhancement (MORE)" chemistry techniques. researchgate.net

A prominent example of a microwave-assisted reaction in β-lactam chemistry is the Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine. walshmedicalmedia.com Microwave irradiation can significantly accelerate this reaction, allowing for the rapid synthesis of a diverse range of β-lactams. walshmedicalmedia.com For instance, the synthesis of enantiopure C3/C4-disubstituted β-lactams has been successfully achieved via a microwave-induced Staudinger reaction. walshmedicalmedia.com

Microwave-assisted protocols are not limited to the Staudinger reaction. They have been employed for various transformations on the β-lactam ring, including decarboxylation reactions and the synthesis of bis-β-lactams. mdpi.comnih.govacs.org In the synthesis of bis-β-lactams, reactions carried out under microwave irradiation were found to be clean, providing high yields with reaction times reduced from hours to just 15 minutes. nih.govacs.org Interestingly, the stereochemical outcome of the reaction can also be influenced by the use of microwaves. While thermal methods may proceed stereospecifically, microwave conditions can lead to the formation of other stereoisomers. nih.gov

The synthesis of this compound could potentially be streamlined using microwave-assisted protocols. For example, a microwave-promoted Staudinger reaction between a ketene and an imine bearing a 2-oxocyclopentyl group, or a related precursor, could offer a rapid and efficient route to the target molecule.

Reaction TypeReactantsConditionsKey Advantage of MicrowaveReference
Bis-β-lactam synthesisDicarboxylic acids, Imines100 °C, 15-25 minReaction time reduced from hours to minutes; high yields (75-83%). nih.govacs.org
Staudinger CycloadditionAcid chloride, ImineMicrowave irradiationFacile synthesis of chiral β-lactams in both enantiomeric forms. walshmedicalmedia.com
β-lactam synthesisSchiff bases, ChloroacetylchlorideSolvent-free or with high boiling solvents (e.g., DMF)Rapid, safe, and environmentally friendly reactions. derpharmachemica.comresearchgate.net
Glycosylation of hydroxy β-lactamsHydroxy β-lactams, GlycalsIodine catalyst, Microwave irradiationAccelerated process, stereospecific glycoside synthesis. researchgate.net

In Depth Analysis of Reaction Mechanisms and Kinetics Pertinent to 4 2 Oxocyclopentyl Azetidin 2 One Synthesis

Theoretical Frameworks for Chemical Reaction Mechanism Delineation

The elucidation of a chemical reaction mechanism provides a microscopic-level understanding of how reactants transform into products. libretexts.org Several theoretical frameworks are employed to dissect these complex pathways.

Collision Theory: This model posits that for a reaction to occur, reactant molecules must collide with sufficient energy (activation energy) and with the correct orientation. yorku.ca The rate of reaction is proportional to the frequency of these effective collisions. yorku.ca

Transition State Theory (TST): TST offers a more refined picture by considering the "activated complex" or transition state, an unstable, high-energy species in transitory equilibrium with the reactants. yorku.ca The rate of the reaction is then related to the concentration of this activated complex and the frequency with which it decomposes to form products. yorku.ca The energy of the transition state is a critical factor; a higher energy transition state leads to a slower reaction. yorku.ca

Reaction Path Hamiltonian (RPH) and United Reaction Valley Approach (URVA): For a highly detailed analysis, computational methods like RPH and URVA are utilized. smu.edu These approaches map the entire reaction pathway, identifying not just stationary points (reactants, products, transition states), but also the subtle changes in molecular geometry and energy along the intrinsic reaction coordinate. smu.edu This allows for the division of the reaction mechanism into distinct phases, such as reactant contact, preparation for bond-making/breaking, the transition state phase itself, and product formation/separation. smu.edu

Detailed Mechanistic Pathways of Azetidin-2-one (B1220530) Formation and Transformation

The most prevalent method for synthesizing the azetidin-2-one ring is the Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine. mdpi.comresearchgate.net While often depicted as a concerted process, a two-step mechanism is more widely accepted. mdpi.com

Staudinger Ketene-Imine Cycloaddition:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine nitrogen on the electrophilic sp-hybridized carbon of the ketene. mdpi.com This step leads to the formation of a zwitterionic intermediate. mdpi.comresearchgate.net

Electrocyclic Ring Closure: The zwitterionic intermediate then undergoes a conrotatory four-electron electrocyclization to form the four-membered β-lactam ring. mdpi.com This step can also be viewed as an intramolecular Mannich-type reaction of the enolate on the iminium moiety. mdpi.com

The stereochemical outcome of the Staudinger reaction is a complex issue. It is generally held that (E)-imines lead to cis-β-lactams, while (Z)-imines yield trans-β-lactams. mdpi.com However, isomerization of the imine or the zwitterionic intermediate can significantly influence the final stereochemistry. mdpi.comresearchgate.net

Alternative Synthetic Routes:

N-C4 Cyclization: This method involves the cyclization of activated β-hydroxy amides. The reaction can proceed in one step via the Mitsunobu protocol or in two steps by first converting the alcohol to a good leaving group (e.g., mesylate) followed by base-induced intramolecular displacement by the amide nitrogen. acs.org

Carbene Insertion: Rhodium and Ruthenium catalysts can facilitate the insertion of a carbenoid into the N-H bond of a diazoketone to form the azetidin-2-one ring. acs.org

Transformations of the Azetidin-2-one Ring:

The strained four-membered ring of azetidin-2-ones makes them valuable synthetic intermediates. nih.gov A key transformation is the reduction of the lactam carbonyl group to an azetidine (B1206935), typically achieved with reagents like diborane, lithium aluminum hydride, or alanes. acs.org This reduction generally proceeds with retention of the stereochemistry of the ring substituents. acs.org

Characterization and Role of Transient Intermediates in Azetidin-2-one Syntheses

The transient nature of intermediates in chemical reactions makes their direct observation and characterization challenging. However, their existence is often inferred from kinetic data, trapping experiments, and computational studies.

In the context of the Staudinger synthesis of azetidin-2-ones, the zwitterionic intermediate is the most critical transient species. mdpi.comresearchgate.net Its formation is the first committed step after the reactants associate. The stability and conformational dynamics of this intermediate play a pivotal role in determining the reaction's stereochemical outcome. researchgate.net

Role in Stereodetermination: The relative rates of ring closure versus isomerization of the imine moiety within the zwitterionic intermediate dictate the final cis/trans ratio of the β-lactam product. researchgate.net If the ring closure is faster than isomerization, the stereochemistry of the starting imine is largely preserved in the product. Conversely, if isomerization is rapid, a mixture of diastereomers can be expected. researchgate.net

Computational studies have been instrumental in mapping the potential energy surface of the zwitterionic intermediate, providing insights into the energy barriers for both ring closure and isomerization pathways. researchgate.net Spectroscopic techniques, particularly under low-temperature conditions, can sometimes allow for the direct observation of these short-lived species.

Influence of Reaction Conditions on Stereochemical Outcome in Azetidin-2-one Synthesis

The stereoselectivity of azetidin-2-one synthesis, particularly the Staudinger reaction, is highly sensitive to the experimental conditions. mdpi.com Key factors include the solvent, temperature, and the order of reagent addition. mdpi.comresearchgate.net

Solvent Effects:

The polarity of the solvent can significantly influence the stability of the zwitterionic intermediate. More polar solvents can stabilize this charged species, potentially altering the rates of the subsequent ring closure and isomerization steps. mdpi.com For instance, in some cases, changing from a less polar solvent like toluene (B28343) to a more polar one like dichloromethane (B109758) can affect the observed diastereoselectivity. mdpi.com

Temperature Effects:

Lowering the reaction temperature often enhances stereoselectivity. mdpi.com At lower temperatures, the kinetic product is more likely to be favored, as there is less thermal energy to overcome the activation barriers for competing pathways, such as isomerization of the zwitterionic intermediate. mdpi.com Reactions carried out at temperatures as low as -78 °C or -82 °C have been shown to produce high stereoselectivity, often favoring the cis-adduct. mdpi.comresearchgate.net

Order of Reagent Addition:

The sequence in which reactants are combined can also play a crucial role. mdpi.comresearchgate.net In syntheses where the ketene is generated in situ from an acyl chloride and a tertiary amine, adding the acyl chloride to a mixture of the imine and the base can lead to different stereochemical outcomes compared to adding the imine to a pre-formed mixture of the acyl chloride and base. mdpi.comresearchgate.net This is because the order of addition can influence the concentration and lifetime of the reactive ketene and the zwitterionic intermediate. researchgate.net

Substituent Effects:

The electronic and steric properties of the substituents on both the ketene and the imine have a profound impact on stereoselectivity. mdpi.comresearchgate.net Bulky substituents can introduce significant steric hindrance, favoring the formation of the less sterically congested diastereomer. researchgate.net For example, the steric bulk of the N-substituent on the imine can influence the approach of the ketene and the subsequent stereochemical course of the reaction. researchgate.net

Interactive Data Table: Influence of Reaction Conditions on Stereoselectivity

Reactants (Ketene Precursor & Imine)BaseSolventTemperature (°C)Major Product StereochemistryReference
Phthalamidoacetyl chloride & Chiral imines2,6-LutidineToluene110trans mdpi.com
Methoxyacetyl chloride & N-ethyl-tert-butylcarbamate iminesEt3NDichloromethane-82cis mdpi.com
Chloroacetyl chloride & Substituted benzothiazole (B30560) iminesEt3NDichloromethane0-5cis researchgate.net
Acyl chloride & Aromatic iminesEt3NNot specifiedLowNot specified mdpi.com
Monomethyl ester chloride of succinic acid & Diaryl iminesTributylamineTolueneRefluxtrans mdpi.com

This detailed analysis underscores the complex interplay of theoretical principles and practical reaction parameters in the synthesis of 4-(2-Oxocyclopentyl)azetidin-2-one and its analogues. A thorough understanding of these factors is essential for the rational design of synthetic routes to new and stereochemically defined β-lactam structures.

Computational Chemistry Applications in the Investigation of 4 2 Oxocyclopentyl Azetidin 2 One

Quantum Mechanical (QM) Studies of Azetidin-2-one (B1220530) Ring Systems

Quantum mechanical calculations are fundamental to understanding the behavior of the azetidin-2-one ring, the core of many β-lactam antibiotics. These studies provide a detailed picture of the molecule's electronic landscape and the energetic profiles of its chemical transformations.

The stability and reactivity of the β-lactam ring are of paramount importance. QM methods are employed to calculate the energy barriers for reactions such as hydrolysis, which is a key mechanism of bacterial resistance to β-lactam antibiotics. By mapping the potential energy surface, researchers can identify the transition state structures involved in the ring-opening process. For instance, studies have shown that the hydrolysis of the azetidin-2-one ring proceeds through a tetrahedral intermediate, and the associated energy barrier can be quantified. These calculations are crucial for designing more robust β-lactam antibiotics that are less susceptible to enzymatic degradation.

A significant aspect of these investigations is the "hot-spot" analysis on the potential energy surface of the β-lactam ring, which helps in understanding its reactivity. The planarity of the nitrogen atom in the β-lactam ring is a critical factor; a more planar nitrogen atom leads to a more reactive lactam. This is due to the increased amide resonance stabilization in the transition state of the hydrolysis reaction.

The electronic structure of the azetidin-2-one ring system dictates its chemical behavior. QM calculations provide a wealth of information in this regard, including charge distribution, molecular orbital energies, and various reactivity descriptors. The strain of the four-membered ring significantly influences its electronic properties and is a key factor in its reactivity.

Key reactivity descriptors that are often calculated include the Fukui function, which identifies the most electrophilic and nucleophilic sites within the molecule, and the global electrophilicity index. For the azetidin-2-one ring, the carbonyl carbon is consistently identified as the primary electrophilic site, making it susceptible to nucleophilic attack. The nitrogen atom's pyramidalization also plays a crucial role; a higher degree of pyramidalization is generally associated with a less reactive β-lactam ring.

Molecular Dynamics (MD) Simulations of Azetidin-2-one Derivatives

MD simulations are particularly valuable for understanding how these molecules interact with biological macromolecules, such as enzymes. By simulating the molecule's movement and interactions over time, researchers can gain insights into binding modes, conformational changes upon binding, and the stability of the molecule-protein complex.

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is extensively used to investigate the mechanisms of reactions involving the azetidin-2-one ring and to predict a wide range of molecular properties.

DFT calculations have been instrumental in elucidating the detailed mechanisms of various organic reactions used to synthesize substituted azetidin-2-ones, such as the Staudinger cycloaddition. These studies can map out the entire reaction pathway, identifying intermediates and transition states, and thereby provide a rationale for the observed stereochemical outcomes. Furthermore, DFT is used to calculate properties such as vibrational frequencies (for comparison with experimental IR spectra), NMR chemical shifts, and electronic circular dichroism spectra, which aid in the structural characterization of these molecules.

PropertyDescriptionApplication in Azetidin-2-one Research
Reaction Energy Profiles Calculation of the energy of reactants, products, intermediates, and transition states.Understanding the feasibility and kinetics of synthetic routes and degradation pathways.
Vibrational Frequencies Prediction of the frequencies of molecular vibrations.Aiding in the interpretation of experimental infrared and Raman spectra for structural confirmation.
NMR Chemical Shifts Calculation of the magnetic shielding of atomic nuclei.Assisting in the assignment of signals in experimental NMR spectra for detailed structural elucidation.

Computational Prediction and Validation of Stereoselectivity in Azetidin-2-one Reactions

The synthesis of 4-substituted azetidin-2-ones often leads to the formation of stereoisomers. Computational methods, particularly DFT, are powerful tools for predicting and understanding the stereoselectivity of these reactions. By calculating the energies of the different transition states leading to the various stereoisomeric products, researchers can predict which stereoisomer will be formed preferentially.

For example, in the synthesis of 4-(2-Oxocyclopentyl)azetidin-2-one, the stereochemical outcome at the C4 position of the azetidinone ring is critical. Computational models can be used to rationalize the observed diastereoselectivity by comparing the steric and electronic interactions in the competing transition state structures. These insights are invaluable for designing synthetic strategies that favor the formation of the desired stereoisomer.

In-silico Molecular Docking and Interaction Studies with Proposed Ligands

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be used to predict how it might interact with a biological target, such as an enzyme.

These in-silico studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the azetidin-2-one derivative and the active site of a protein. This information is crucial for understanding the molecule's potential biological activity and for the rational design of new derivatives with improved binding affinity and selectivity. The cyclopentanone (B42830) moiety, for instance, can be explored for its potential to form specific interactions within a binding pocket.

Computational TechniqueApplicationInsights Gained
Quantum Mechanics (QM) Electronic structure and reactivity analysis.Reaction barriers, transition states, charge distribution.
Molecular Dynamics (MD) Simulation of molecular motion over time.Conformational flexibility, binding dynamics.
Density Functional Theory (DFT) Mechanistic studies and property prediction.Reaction pathways, spectroscopic data, stereoselectivity.
Molecular Docking Prediction of binding modes to macromolecules.Ligand-protein interactions, binding affinity.

Advanced Analytical Methodologies for Structural and Mechanistic Investigations of 4 2 Oxocyclopentyl Azetidin 2 One

High-Resolution Spectroscopic Techniques for Complex Structural Elucidation of Azetidin-2-one (B1220530) Derivatives (e.g., advanced NMR, X-ray crystallography)

The definitive structural analysis of azetidin-2-one derivatives, including 4-(2-Oxocyclopentyl)azetidin-2-one, necessitates the use of high-resolution spectroscopic and crystallographic methods. These techniques provide detailed information about connectivity, configuration, and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, helps identify the carbon-hydrogen framework of the molecule. clockss.org For azetidin-2-one derivatives, the coupling constants (J-values) between the protons on the β-lactam ring are particularly diagnostic for determining the relative stereochemistry. ipb.pt It is widely reported that the coupling constant for vicinal protons is approximately 5-6 Hz for cis derivatives and 0-2 Hz for trans derivatives. ipb.pt In cases where 1D experiments are insufficient due to signal overlap, two-dimensional (2D) NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. ipb.pt NOESY experiments reveal through-space correlations between protons, which can confirm the cis or trans relationship of substituents on the azetidin-2-one ring. ipb.pt For instance, the cis stereochemistry in some azetidinone derivatives has been confirmed by observing a NOE correlation between H-3 and a C-4 methyl group. ipb.pt

Table 1: Typical ¹H-NMR Coupling Constants for Stereochemistry Determination in Azetidin-2-one Rings. ipb.pt
Relative StereochemistryTypical J-value (Hz) for H3-H4Indication
Cis5.0 - 6.0Protons are on the same face of the ring.
Trans0 - 2.0Protons are on opposite faces of the ring.

While NMR provides powerful structural data in solution, X-ray crystallography offers the most unambiguous and definitive determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique determines the precise arrangement of atoms within a crystal, providing exact bond lengths, bond angles, and stereochemical relationships. nih.gov For complex azetidin-2-one derivatives, X-ray analysis serves as the ultimate proof of structure, confirming the relative and absolute stereochemistry of all chiral centers. mdpi.com The structures of numerous substituted azetidin-2-ones have been successfully characterized using this method, verifying the configurations predicted by other spectroscopic means. mdpi.comresearchgate.net

Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a vital tool for the analysis of this compound, providing essential information on molecular weight and structure. bepls.com When coupled with a separation technique, such as in Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), it becomes a powerful method for both reaction monitoring and final product characterization. nih.govresearchgate.net

During the synthesis of azetidin-2-one derivatives, MS can be used to track the progress of the reaction by identifying reactants, intermediates, and the desired product in the reaction mixture. This allows for the optimization of reaction conditions. Upon completion of the synthesis, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the synthesized molecule. mdpi.com

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. By analyzing the fragments produced when the molecule is ionized, chemists can deduce the connectivity of different parts of the molecule, confirming the presence of the azetidin-2-one core and the cyclopentanone (B42830) substituent. nih.gov

Table 2: Example Mass Spectrometry Data for an Azetidin-2-one Derivative. nih.gov
TechniqueParameterValue/Information
GC-MSMolecular FormulaC₇H₁₄N₂O
GC-MSMolecular Weight142.20 g/mol
GC-MSTop Peak (m/z)44
HRMSExact Mass142.110613074 Da

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment

The purity of this compound is critical for its use in further applications, and advanced chromatographic techniques are essential for its assessment and purification. Given the presence of multiple chiral centers in the molecule, it can exist as a mixture of stereoisomers (diastereomers and enantiomers).

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods used to assess the purity of the final compound. nih.gov These techniques separate the components of a mixture based on their differential interactions with a stationary phase, allowing for the quantification of the main product and any impurities. nih.gov

For the challenging task of separating stereoisomers, specialized chromatographic methods are required. Chiral chromatography, a variant of HPLC, uses a chiral stationary phase (CSP) to resolve enantiomers. To separate complex mixtures of isomers or to isolate minor impurities, advanced strategies like two-dimensional (2D) HPLC can be employed. nih.gov In this technique, fractions from a first chromatographic separation are collected and then re-injected onto a second column with different separation properties. nih.gov This significantly enhances peak capacity and resolution, enabling the isolation of pure isomers from complex reaction outcomes. The use of solid-phase extraction (SPE) to trap and concentrate fractions between the two dimensions can further improve the efficiency and resolution of the 2D separation. nih.gov

In-Situ Spectroscopic Methodologies for Real-Time Reaction Progress Analysis

Understanding the kinetics and mechanism of the formation of this compound can be significantly enhanced by using in-situ spectroscopic methodologies. These techniques monitor the reaction as it happens, providing real-time data on the concentration of reactants, intermediates, and products without the need for sampling and quenching.

Fourier-Transform Infrared (FTIR) spectroscopy, particularly when equipped with an Attenuated Total Reflectance (ATR) probe, is a powerful tool for this purpose. An ATR probe can be inserted directly into the reaction vessel to continuously collect IR spectra. This allows for the tracking of key functional group transformations. For example, in a Staudinger cycloaddition reaction to form the β-lactam ring, one could monitor the disappearance of the characteristic C=N stretching frequency of the imine starting material and the simultaneous appearance of the intense C=O stretching frequency of the β-lactam ring, which typically appears at a high wavenumber (around 1730-1760 cm⁻¹) due to ring strain.

Similarly, in-situ Raman and NMR spectroscopy can provide complementary real-time data. These advanced methods offer deep mechanistic insights, helping to identify transient intermediates, determine reaction kinetics, and ultimately optimize the synthesis to improve yield and selectivity.

Derivatization and Complex Chemical Transformations of 4 2 Oxocyclopentyl Azetidin 2 One

Strategic Functional Group Interconversions on the Azetidin-2-one (B1220530) Ring

The azetidin-2-one (β-lactam) ring is characterized by its strained four-membered structure, which influences its reactivity. Key transformations target the nitrogen atom and the C4 position adjacent to the substituent.

N-H Functionalization: The nitrogen atom of the β-lactam possesses a proton that can be substituted through various reactions, enabling the introduction of a wide range of substituents. This is a common strategy to modulate the chemical properties and biological activity of β-lactam-containing compounds. researchgate.netnih.gov

N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This modification is crucial for synthesizing peptide-like structures or introducing specific functional moieties.

N-Alkylation: Introduction of alkyl groups on the nitrogen atom can be achieved using alkyl halides or other alkylating agents under basic conditions. nih.gov This functionalization can alter the steric and electronic properties of the lactam ring.

C4-Position Functionalization: While the C4 position is already substituted, further transformations can be envisioned. For instance, acyloxylation at the C4 position of azetidin-2-ones has been accomplished using copper-catalyzed reactions with peresters, a reaction that could potentially be applied to the title compound, likely yielding a mixture of cis and trans isomers. rsc.org

Table 1: Representative Functional Group Interconversions on the Azetidin-2-one Ring

Transformation Reagent(s) Product Class Notes
N-Acylation Acetyl chloride, Triethylamine N-acetyl-4-(2-oxocyclopentyl)azetidin-2-one Introduces an acetyl group on the lactam nitrogen.
N-Alkylation Benzyl bromide, Sodium hydride N-benzyl-4-(2-oxocyclopentyl)azetidin-2-one Attaches an alkyl/aryl group to the lactam nitrogen.

Chemical Transformations Involving the 2-Oxocyclopentyl Moiety

The cyclopentanone (B42830) portion of the molecule offers a reactive ketone carbonyl group that is amenable to a variety of classical organic transformations.

Ketone Reduction: The carbonyl group can be selectively reduced to a secondary alcohol, generating 4-(2-hydroxycyclopentyl)azetidin-2-one. This transformation introduces a new stereocenter, leading to the formation of diastereomeric products. The choice of reducing agent can influence the stereochemical outcome. youtube.com This type of metabolic ketone reduction is a known pathway for more complex, related molecules. nih.gov

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) are mild enough to reduce the ketone without typically affecting the lactam ring.

Carbonyl Olefination: The ketone can be converted into an exocyclic double bond through reactions like the Wittig reaction. This creates an alkene functionality that can be used for further synthetic elaborations.

Wittig Reaction: Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 4-(2-methylidenecyclopentyl)azetidin-2-one.

Table 2: Examples of Chemical Transformations on the 2-Oxocyclopentyl Moiety

Transformation Reagent(s) Product Class Notes
Ketone Reduction Sodium borohydride (NaBH₄), Methanol 4-(2-Hydroxycyclopentyl)azetidin-2-one Creates a secondary alcohol; results in a mixture of diastereomers.
Wittig Olefination Methylenetriphenylphosphorane (Ph₃P=CH₂) 4-(2-Methylidenecyclopentyl)azetidin-2-one Converts the ketone into an exocyclic alkene.

Controlled Ring-Opening Reactions of Azetidin-2-ones

The inherent ring strain of the β-lactam makes it susceptible to nucleophilic attack at the carbonyl carbon, resulting in cleavage of the four-membered ring. These ring-opening reactions provide access to functionalized γ-amino acids and their derivatives, which are valuable building blocks in medicinal chemistry. The regioselectivity of ring-opening is generally controlled by the electronic effects of the substituents. magtech.com.cnnih.gov

Hydrolysis: Under basic or acidic conditions, the lactam can be hydrolyzed to the corresponding γ-amino acid, 3-amino-2-(2-oxocyclopentyl)propanoic acid.

Aminolysis: Reaction with amines leads to the formation of amide derivatives. For example, reaction with ammonia (B1221849) would yield 3-amino-2-(2-oxocyclopentyl)propanamide.

Alcoholysis: In the presence of an alcohol and a catalyst, the lactam ring can be opened to form the corresponding ester.

Table 3: Controlled Ring-Opening Reactions and Products

Reaction Type Nucleophile/Conditions Product Structure Product Class
Hydrolysis NaOH (aq), Heat 3-Amino-2-(2-oxocyclopentyl)propanoic acid γ-Amino acid
Aminolysis Ammonia (NH₃) 3-Amino-2-(2-oxocyclopentyl)propanamide γ-Amino amide

Synthesis of Hybrid and Spiro Azetidin-2-one Architectures

The presence of two distinct reactive centers in 4-(2-Oxocyclopentyl)azetidin-2-one allows for intramolecular reactions to construct more complex, rigid scaffolds such as spirocyclic and fused heterocyclic systems. Spirocyclic azetidinones are recognized as important pharmacophores in drug discovery. nih.govnih.govacs.org

Intramolecular Cyclization: Through strategic manipulation, it is possible to induce a reaction between the azetidinone ring and the cyclopentyl moiety.

Reductive Amination: An intramolecular reductive amination pathway could be envisioned. Following reduction of the ketone to a hydroxyl group, activation of the alcohol and subsequent nucleophilic attack by the lactam nitrogen could potentially lead to a fused bicyclic system, although this is a challenging transformation.

Spirocyclization via Mannich-type Reaction: A more plausible route to a spirocyclic system involves an intramolecular Mannich-type reaction. For instance, N-substitution of the lactam with a group that can be converted to an iminium ion precursor, followed by acid catalysis, could trigger the enol form of the cyclopentanone to attack the iminium species, forming a new C-C bond and ultimately a spiro[azetidine-4,1'-cyclopentane]-2-one core after subsequent ring closure.

Table 4: Potential Hybrid and Spirocyclic Architectures

Synthetic Strategy Key Reagents/Conditions Resulting Architecture Notes
Intramolecular Mannich Reaction N-alkylation with formaldehyde (B43269) precursor, Acid catalyst (e.g., TFA) Spiro[azetidine-4,1'-cyclopentane]-2-one derivative Forms a spirocycle by creating a C-C bond between the C3 of the lactam and the C2 of the cyclopentyl ring.

Future Research Trajectories for 4 2 Oxocyclopentyl Azetidin 2 One

Development of Novel and Highly Efficient Stereoselective Synthetic Pathways for Complex Azetidin-2-ones

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For complex azetidin-2-ones like 4-(2-Oxocyclopentyl)azetidin-2-one, future research will undoubtedly prioritize the development of more efficient and highly stereoselective synthetic routes.

Current methodologies for constructing the azetidin-2-one (B1220530) ring primarily include [2+2] cycloadditions (the Staudinger synthesis), various cyclization reactions, and modifications of existing β-lactam structures. acs.orgmdpi.com The Staudinger ketene-imine cycloaddition, while a cornerstone, often faces challenges in stereoselectivity, which is highly dependent on the reaction conditions and the nature of the substituents. mdpi.comnih.gov Future work will likely focus on overcoming these limitations.

Key Research Thrusts:

Catalytic Asymmetric Synthesis: A major avenue of research will be the design of novel chiral catalysts (both metal-based and organocatalysts) to induce high levels of diastereo- and enantioselectivity in the formation of the bicyclic system. This could involve new catalytic cycles for the [2+2] cycloaddition or innovative cyclization strategies. For instance, the use of chiral N-heterocyclic carbene (NHC) catalysts or chiral Brønsted acids could offer new ways to control the stereochemical outcome.

Novel Cyclization Methods: Exploration of intramolecular cyclization reactions of acyclic precursors remains a promising area. This could involve transition-metal-catalyzed C-H amination or other novel ring-closing strategies that allow for the stereospecific formation of the azetidinone ring. rsc.org Base-induced cyclization of precursors like enantiopure (2-aminoalkyl)oxiranes has shown promise for the stereospecific formation of substituted azetidines, a strategy that could be adapted for azetidin-2-ones. nih.gov

Synthetic Strategy Key Features Potential Advancements Relevant Findings
Staudinger Synthesis [2+2] cycloaddition of a ketene (B1206846) and an imine. mdpi.comDevelopment of new chiral catalysts to control cis/trans selectivity and enantioselectivity. mdpi.comnih.govThe stereochemical outcome is highly sensitive to reaction conditions and substituent effects. mdpi.comnih.gov
Chiral Auxiliaries Use of a removable chiral group to direct stereochemistry. nih.govDesign of more efficient and recyclable auxiliaries.Chiral imines derived from sugars have been used to achieve high diastereoselectivity. nih.gov
Intramolecular Cyclization Ring formation from an open-chain precursor. acs.orgrsc.orgDiscovery of new catalytic systems for stereospecific ring closure, such as Pd-catalyzed C-H amination. rsc.orgCan provide access to complex substituted azetidines and azetidin-2-ones. rsc.orgnih.gov

Exploration of Unprecedented Reaction Mechanisms for Azetidin-2-one Formation and Derivatization

A deeper understanding of reaction mechanisms is crucial for the rational design of synthetic routes and for accessing novel chemical space. For this compound, this involves investigating both its formation and its subsequent chemical transformations.

The mechanism of the Staudinger reaction, for example, is generally accepted to proceed through a zwitterionic intermediate, with the subsequent conrotatory electrocyclization determining the final stereochemistry. mdpi.com However, the nuances of this mechanism, especially concerning the factors that govern the stereochemical outcome, are still being debated and investigated. mdpi.com

Future Mechanistic Inquiries:

Unconventional Cycloadditions: Research into alternative cycloaddition pathways, such as photochemical or electrochemically induced [2+2] cycloadditions, could reveal new mechanistic paradigms. rsc.orgnih.gov Light-driven reactions using photocatalysts are emerging as a powerful tool in organic synthesis and could enable the formation of azetidinone rings under mild conditions and with unique selectivity profiles. rsc.orgmit.edu

Ring-Expansion and Ring-Contraction Reactions: The formation of the azetidinone ring from smaller or larger heterocyclic precursors through ring expansion (e.g., from aziridines) or contraction (e.g., from pyridones) offers mechanistically distinct alternatives to traditional methods. acs.org Understanding the intricate mechanistic details of these transformations will be key to controlling their outcomes.

Derivatization Chemistry: The strained β-lactam ring is a versatile functional group handle. eurekaselect.com Future work will explore novel, selective ring-opening reactions, as well as reactions that functionalize the C-3 and C-4 positions or the cyclopentanone (B42830) moiety without cleaving the lactam ring. The use of the azetidin-2-one as a reactive enolate synthon for aldol-type reactions is an example of such derivatization, allowing for the construction of more complex molecular architectures. nih.gov

Mechanistic Area Description Future Research Focus
Staudinger Reaction Nucleophilic attack of an imine on a ketene to form a zwitterionic intermediate, followed by electrocyclization. mdpi.comDetailed computational and experimental studies on the transition states to better predict and control stereoselectivity. mdpi.com
Photochemical Cycloadditions Use of light energy, often with a photocatalyst, to drive the [2+2] cycloaddition. rsc.orgmit.eduExploring new photocatalysts and substrates to expand the scope and efficiency of azetidinone synthesis. mit.edu
Ring-Opening/Derivatization Selective cleavage of the β-lactam ring or functionalization at other positions. eurekaselect.comnih.govDeveloping new reagents and conditions for regioselective and stereoselective transformations of the bicyclic scaffold.

Integration of Advanced Computational Modeling for Rational Design and Predictive Synthesis

The synergy between experimental and computational chemistry is revolutionizing drug discovery and synthetic chemistry. For a target like this compound, computational modeling offers powerful tools for accelerating research and development.

Recent studies have demonstrated the power of computational models to predict the feasibility and outcome of reactions for synthesizing azetidines. mit.edu By calculating properties like frontier molecular orbital energies, researchers can predict whether a given pair of reactants will lead to the desired product, significantly reducing the amount of experimental screening required. mit.edu

Applications in Azetidin-2-one Research:

Reaction Prediction and Optimization: Computational models can be used to screen virtual libraries of reactants and catalysts for the synthesis of complex azetidin-2-ones. This allows for the in silico identification of the most promising reaction conditions before any experiments are conducted, saving time and resources. mit.edu

Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods can be used to map out the potential energy surfaces of reaction pathways. This provides detailed insights into transition state structures and energies, helping to explain observed stereoselectivities and to guide the design of more selective reactions. mdpi.com

Rational Design of Derivatives: By modeling the interaction of this compound derivatives with biological targets (such as enzymes), researchers can rationally design new analogues with improved potency and selectivity. This structure-based drug design approach is a cornerstone of modern medicinal chemistry.

Computational Approach Application Expected Outcome
Frontier Molecular Orbital (FMO) Theory Predicting the feasibility of cycloaddition reactions. mit.eduRapid screening of potential reactants to identify promising candidates for synthesis.
Density Functional Theory (DFT) Calculating reaction pathways and transition state energies. mdpi.comA deeper understanding of reaction mechanisms and the origins of stereoselectivity.
Molecular Docking Simulating the binding of azetidin-2-one derivatives to biological targets.Rational design of new compounds with enhanced biological activity.

Synergistic Approaches Combining Chemoenzymatic Synthesis with Traditional Chemical Methods

The integration of biocatalysis with traditional organic synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for producing complex molecules with high efficiency and selectivity. Enzymes can catalyze reactions under mild conditions with exquisite stereocontrol, often surpassing what is achievable with conventional chemical catalysts.

While the application of chemoenzymatic methods specifically to this compound is still an emerging area, the principles have been successfully applied to the synthesis of other β-lactam antibiotics and their precursors.

Future Chemoenzymatic Strategies:

Enzymatic Desymmetrization: An enzyme could be used to selectively resolve a racemic mixture of a key intermediate, providing an enantiopure starting material for the synthesis of a specific stereoisomer of this compound.

Biocatalytic Key Steps: A crucial bond-forming step, such as the formation of a stereocenter on the cyclopentane (B165970) ring or the azetidinone core, could be accomplished using an enzyme. The resulting intermediate would then be carried through the rest of the synthesis using conventional chemical methods.

Engineered Enzymes: Advances in protein engineering and directed evolution will allow for the development of novel enzymes tailored to catalyze specific, non-natural reactions. This could lead to the creation of enzymes that can directly synthesize the this compound scaffold with high precision.

The combination of the selectivity of enzymes with the versatility of chemical synthesis holds immense promise for the future development of efficient and sustainable routes to complex azetidin-2-ones and their derivatives, paving the way for the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-(2-Oxocyclopentyl)azetidin-2-one, and how can reaction yields be maximized?

  • Methodology :

  • Cyclization strategies : Utilize β-amino acids or lactam precursors, similar to the synthesis of 2-azetidinone derivatives via cyclization reactions (e.g., β-alanine-derived routes with ~82% yield ).
  • Catalytic systems : Employ triethylamine and chloroacetyl chloride for ring closure, as demonstrated in the synthesis of substituted azetidin-2-one derivatives .
  • Purification : Flash column chromatography ensures ≥95% purity, validated by elemental analysis (±0.4% tolerance) .

Q. How can the structural identity and purity of this compound be confirmed?

  • Characterization techniques :

  • Spectroscopy : NMR (¹H/¹³C) for functional group analysis and stereochemical assignment.
  • X-ray crystallography : Use SHELXL for small-molecule refinement and ORTEP-3 for visualizing thermal ellipsoids to confirm bond lengths/angles .
  • Elemental analysis : Validate purity via PerkinElmer 240C analyzer, ensuring consistency with theoretical values .

Q. What literature review strategies are recommended to assess prior work on this compound?

  • Database tools :

  • SciFinder/Reaxys : Identify known compounds and compare analytical data (e.g., melting points, optical rotation) .
  • Validation : Cross-reference synthetic routes and spectral data from peer-reviewed journals (e.g., Pharmaceuticals, Beilstein Journal) to avoid redundancies .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) complement experimental data to predict the reactivity of this compound?

  • Approach :

  • DFT calculations : Model electrostatic potentials and frontier molecular orbitals to predict nucleophilic/electrophilic sites.
  • Validation : Compare computational bond angles/distances with X-ray data (SHELX-refined structures) to resolve discrepancies .

Q. What strategies address contradictions between spectroscopic and crystallographic data for this compound?

  • Resolution workflow :

  • Multi-technique validation : Reconcile NMR-derived stereochemistry with crystallographic torsion angles using WinGX suite tools .
  • Dynamic effects : Consider temperature-dependent NMR to account for conformational flexibility in solution vs. solid-state .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

  • Methodology :

  • Functional group modulation : Introduce 1,3,4-oxadiazole/thiadiazole moieties to enhance antimicrobial/anticancer activity, as shown for related azetidin-2-one derivatives .
  • Pharmacological assays : Test derivatives against cell lines (e.g., IC₅₀ determination) and correlate substituent effects with bioactivity .

Q. What crystallographic software tools are critical for resolving high-resolution or twinned data for this compound?

  • Tools :

  • SHELXD/SHELXE : Experimental phasing for challenging datasets (e.g., twinned crystals) .
  • SHELXPRO : Interface for macromolecular refinement if studying protein-ligand complexes .

Data Management and Reporting

Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?

  • Best practices :

  • Experimental section : Include detailed protocols (solvents, catalysts, reaction times) in main text; ancillary data (e.g., NMR spectra) as supplementary files .
  • CIF files : Deposit crystallographic data in CCDC (e.g., reference code 2032776) for public access .

Q. What criteria determine whether a derivative of this compound qualifies as a "new" compound?

  • Guidelines :

  • Novelty checks : Use Reaxys/SciFinder to confirm absence in prior literature .
  • Analytical proof : Provide full spectroscopic, crystallographic, and elemental analysis data surpassing known analogs .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.